molecular formula C17H14N4O B609122 N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1380716-06-2

N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B609122
CAS No.: 1380716-06-2
M. Wt: 290.32 g/mol
InChI Key: HVZPJBKUFRREQC-UHFFFAOYSA-N
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Description

ML198 is a novel activator and non-inhibitory chaperone of glucocerebrosidase, an enzyme involved in the breakdown of glucocerebroside. This compound has shown potential in the treatment of Gaucher disease, a genetic disorder characterized by the accumulation of glucocerebroside in cells .

Mechanism of Action

ML198 exerts its effects by binding to glucocerebrosidase and acting as a non-inhibitory chaperone. This binding ensures proper folding of the enzyme and facilitates its transport to the lysosome, where it can perform its function of breaking down glucocerebroside. The molecular targets involved include the active site of glucocerebrosidase and various cellular pathways related to protein folding and transport .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidine derivatives involve the design and synthesis of novel compounds with enhanced biological activities. This includes the development of more potent and efficacious anticancer drugs with pyrazolo[1,5-a]pyrimidine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML198 is synthesized through a series of chemical reactions involving the formation of a heterocyclic core. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of ML198 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

ML198 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Comparison with Similar Compounds

ML198 is unique compared to other glucocerebrosidase activators due to its non-inhibitory chaperone activity. Similar compounds include:

ML198 stands out due to its ability to enhance enzyme translocation without inhibiting its activity, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-4-13-5-7-14(8-6-13)20-17(22)15-10-18-21-12(3)9-11(2)19-16(15)21/h1,5-10H,2-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZPJBKUFRREQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC=C(C=C3)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380716-06-2
Record name N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (722 mg, 3.78 mmol), 4-ethynylaniline (442 mg, 3.78 mmol), and HATU (1436 mg, 3.78 mmol) were taken up in DMF (10 ml) and then treated with diisopropylethylamine (1.979 ml, 11.33 mmol). The contents stirred at room temperature overnight. The product had precipitated from reaction mixture. The reaction was diluted with water, filtered through a Büchner funnel under house vacuum. The residue was washed with water (×2), then CH2Cl2, diethyl ether, and air dried to obtain N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (500 mg, 1.72 mmol, 46% yield). LC-MS: rt (min)=3.65. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.71 (s, 3H), 2.77 (s, 3H), 4.11 (s, 1H), 7.21 (s, 1H), 7.49 (d, J=8.6 Hz, 2H), 7.77 (d, J=8.6 Hz, 2H), 8.65 (s, 1H), 10.31 (s, 1H).
Quantity
722 mg
Type
reactant
Reaction Step One
Quantity
442 mg
Type
reactant
Reaction Step Two
Name
Quantity
1436 mg
Type
reactant
Reaction Step Three
Quantity
1.979 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Customer
Q & A

Q1: What is the mechanism of action of ML198?

A: ML198 functions as a pharmacological chaperone for glucocerebrosidase (GCase). While the specific interactions at the molecular level haven't been detailed in the provided research, pharmacological chaperones generally bind to and stabilize the target protein, often facilitating its proper folding and trafficking to the lysosome. [] This increase in properly localized and functional GCase is therapeutically relevant for diseases like Gaucher's disease, where GCase deficiency plays a key role.

Q2: Are there any in vitro studies demonstrating the efficacy of ML198?

A: Yes, research has demonstrated that ML198 increases GCase activity in cell-based assays. [] While the specific cell lines used haven't been specified in the provided abstracts, this finding suggests that ML198 can enhance GCase activity in a cellular context.

Q3: Has the structure-activity relationship (SAR) of ML198 been investigated?

A: While the provided research doesn't offer detailed SAR data for ML198 specifically, it does mention that the invention encompasses substituted pyrazolopyrimidines and dihydropyrazolopyrimidines. [] This suggests that modifications to the core structure of ML198 are being explored to potentially enhance its properties, such as potency and selectivity.

Q4: What information is available on the pharmacokinetic properties of ML198?

A: Limited information is available regarding the ADME profile of ML198 within the provided research. [] Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion characteristics. This information is crucial for understanding the compound's behavior in vivo and for guiding potential clinical development.

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